N-cyclohexyl-4-(1-piperidinyl)benzamide
Description
N-cyclohexyl-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the benzamide nitrogen and a piperidinyl substituent at the para position of the benzene ring. This compound belongs to a broader class of benzamides, which are notable for their diverse pharmacological activities, including neuroleptic, antioxidant, and anticancer properties . The structural features of this compound—specifically the cyclohexyl and piperidinyl moieties—contribute to its physicochemical properties, such as lipophilicity and stereoelectronic effects, which influence its biological interactions and metabolic stability .
Properties
IUPAC Name |
N-cyclohexyl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)20-13-5-2-6-14-20/h9-12,16H,1-8,13-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRNIUBVNOWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-cyclohexyl-4-(1-piperidinyl)benzamide, highlighting differences in substituents, biological activities, and research findings:
Key Observations:
Structural Impact on Activity: The phthalazinone-methyl substituent in the compound from significantly enhances anticancer activity, likely due to its interaction with Aurora kinase ATP-binding pockets . Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability, making such derivatives candidates for CNS-targeted therapies . Thiourea derivatives (e.g., ) exhibit antioxidant properties, with piperidine-containing analogs showing ~84–87% inhibition in oxidative stress models, comparable to vitamin E .
Differentiation Challenges :
- Benzamide derivatives with similar substituents (e.g., amisulpride, tiapride) are difficult to distinguish analytically due to overlapping physicochemical properties . This underscores the need for advanced techniques like LC-ESI/MS for impurity profiling (as in ) .
Therapeutic Potential: Piperidine and morpholine nuclei in thiourea derivatives () and phthalazinone-based benzamides () demonstrate that heterocyclic moieties critically influence bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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